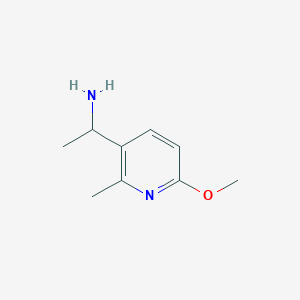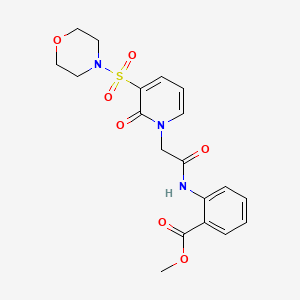
1,3-Dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives like 1,3-Dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione often involves reactions that introduce specific functional groups to the naphthalene core. For example, photochemical addition reactions are utilized for synthesizing 1,2-dihydrocyclobuta[b]naphthalene-3,8-diones, providing a pathway for further chemical modifications (Naito et al., 1986). Moreover, the synthesis and structural analysis of sulfanyl substituted amino 1,4-naphthoquinone derivatives reveal the potential for creating a range of naphthalene-based compounds with diverse functional groups (Yıldırım, 2017).
Molecular Structure Analysis
Molecular structure analysis of naphthalene derivatives is crucial for understanding their chemical behavior. X-ray crystallography and NMR techniques are often employed to elucidate the structural details of these compounds. For instance, the crystal structure analysis of S,S′-(Naphthalen-2-ylmethyl sulfanyl (1-p-tolyl-ethylidene) Hydrazine showcases the molecular conformation and provides insights into the stereochemistry of naphthalene sulfanyl derivatives (How et al., 2009).
Chemical Reactions and Properties
Naphthalene derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for further chemical transformations. The cycloaddition reactions, for example, play a significant role in the synthesis of complex naphthalene frameworks. These reactions not only extend the chemical diversity of naphthalene derivatives but also contribute to the understanding of their chemical properties (Naito et al., 1986).
Physical Properties Analysis
The physical properties of naphthalene derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications. Studies on the photophysical behavior of related naphthalene compounds provide valuable information on how these properties are influenced by the molecular structure and the environment (Cerezo et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has explored the synthesis of novel compounds related to the naphthalene and purine derivatives, focusing on their structural analysis and potential for further chemical modifications. For example, studies have demonstrated the synthesis of new benzo[c]phenanthridine derivatives, showcasing methodologies for creating complex molecules with potential biological activities (A. Pyrko, 2010). Similar work has been conducted on aromatic thiolato naphthoquinones, revealing polymorphs with distinct hydrogen bond interactions, hinting at the versatile solid-state properties of these compounds (B. R. Jali, Marjit W. Singh, J. Baruah, 2011).
Photophysical and Electrophilic Studies
Investigations into the photophysical properties of compounds containing naphthalene units, such as studies on the photophysical behavior of probes like acrylodan, ANS, and prodan in various solvents, have provided insights into their potential as fluorescent probes or sensors (Fermín Moreno Cerezo et al., 2001). Additionally, electrophilic substitution reactions in related compounds have been examined for their ability to produce push-pull proton sponges, demonstrating the chemical reactivity and potential application in creating materials with unique electronic properties (M. A. Mekh et al., 2010).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-4-12-25-17-18(23(2)21(27)24(3)19(17)26)22-20(25)28-13-15-10-7-9-14-8-5-6-11-16(14)15/h4-11H,1,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPMYYJFQFFWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(naphthalen-1-ylmethylsulfanyl)-7-prop-2-enylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

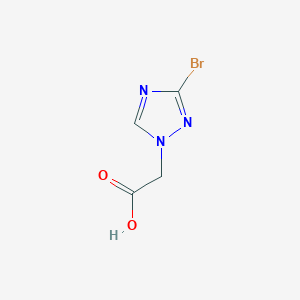
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
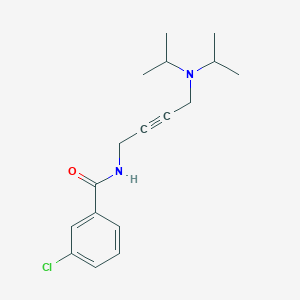
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)
![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)
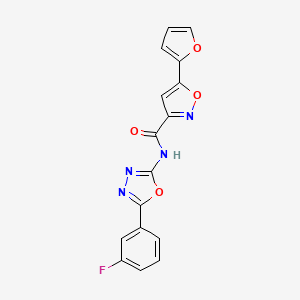
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
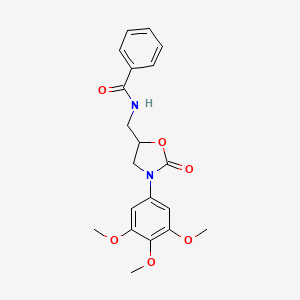
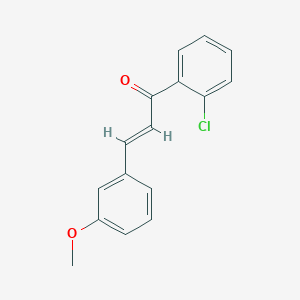
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
